3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
Overview
Description
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid, or 3-HPPA, is a synthetic organic compound with a variety of applications in the fields of science, medicine, and industry. It is an important building block for a variety of compounds, and is used in the synthesis of drugs and other compounds. 3-HPPA has a wide range of biological activities, and its mechanism of action is not fully understood. This article will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 3-HPPA.
Scientific research application
3-HPPA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a ligand in medicinal chemistry. 3-HPPA has also been used to study the structure and function of proteins, and to study the interactions between proteins and small molecules.
Mechanism of action
The exact mechanism of action of 3-HPPA is not fully understood. It is known to bind to certain proteins, and to interact with other small molecules, such as amino acids and nucleic acids. It has been proposed that 3-HPPA may act as an allosteric modulator of proteins, and may be involved in signal transduction pathways.
Biochemical and physiological effects
3-HPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have antimicrobial activity. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, 3-HPPA has been shown to be an effective antioxidant, and to have neuroprotective effects.
Advantages and limitations for lab experiments
3-HPPA has several advantages for laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time. However, 3-HPPA is toxic, and should be handled with care. It is also a strong acid, and can cause skin and eye irritation.
Future directions
The potential applications of 3-HPPA are numerous, and there are many possible future directions for research. These include further studies into the mechanism of action of 3-HPPA, and the development of new compounds based on 3-HPPA. Additionally, further research could be done into the effects of 3-HPPA on various biological systems, such as the immune system and the nervous system. Additionally, 3-HPPA could be used in the development of new drugs and therapies. Finally, 3-HPPA could be used in the development of new materials, such as polymers and plastics.
properties
IUPAC Name |
3-(4-hydroxyphenyl)sulfinyl-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,10(13)14)7-16(15)9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCJCLABELTAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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